molecular formula C6H16BK B1588167 Potassium,triethylboranuide CAS No. 22560-21-0

Potassium,triethylboranuide

Cat. No.: B1588167
CAS No.: 22560-21-0
M. Wt: 138.10 g/mol
InChI Key: MFRDRDKPANBWOI-UHFFFAOYSA-N
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Description

Potassium,triethylboranuide is an organoboron compound widely used as a reducing agent in various chemical reactions. It is typically available as a 1.0 M solution in tetrahydrofuran (THF). The compound is known for its effectiveness in reducing a wide range of functional groups, making it a valuable reagent in organic synthesis .

Mechanism of Action

Target of Action

Potassium triethylborohydride solution is primarily used as a reducing agent in various chemical reactions . Its primary targets are molecules that require reduction, such as carbonyl compounds, nitriles, and imines .

Mode of Action

The mode of action of Potassium triethylborohydride solution involves the transfer of hydride (H-) ions from the borohydride ion (BH4-) to the target molecule . This results in the reduction of the target molecule and the oxidation of the borohydride ion .

Biochemical Pathways

Potassium triethylborohydride solution affects various biochemical pathways through its role as a reducing agent . For instance, it can be used in the synthesis of PtNi intermetallic nanoparticle catalysts with electrocatalytic activity, and in the preparation of vanadium nanoparticles stabilized on activated carbon . It can also be used in dehydrogenation reactions .

Pharmacokinetics

It is known that the solution is highly reactive and can rapidly react with other compounds in the environment .

Result of Action

The result of the action of Potassium triethylborohydride solution is the reduction of target molecules, leading to their transformation into different chemical species . This can have various molecular and cellular effects, depending on the specific reaction and the nature of the target molecule .

Action Environment

The action of Potassium triethylborohydride solution can be influenced by various environmental factors. For instance, the presence of water can lead to the decomposition of the borohydride ion, reducing the efficacy of the solution . Additionally, the stability of the solution can be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium triethylborohydride is conventionally synthesized by reacting potassium metal with lithium borohydride and triethylchloroborane in common organic solvents such as ether or toluene . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of potassium triethylborohydride involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The compound is usually stored in sealed containers to prevent degradation due to moisture and air sensitivity .

Chemical Reactions Analysis

Types of Reactions

Potassium triethylborohydride primarily undergoes reduction reactions. It is highly effective in reducing aldehydes, ketones, and other carbonyl-containing compounds to their corresponding alcohols. It can also participate in dehydrogenation reactions and tandem nucleophilic addition/C-C bond cleaving fragmentation reactions .

Common Reagents and Conditions

The compound is often used in conjunction with other reagents such as tetramethylethylenediamine and pentamethyldiethylenetriamine to enhance its reactivity . The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Major Products

The major products formed from the reduction reactions involving potassium triethylborohydride are alcohols. In dehydrogenation reactions, the compound can produce unsaturated hydrocarbons .

Scientific Research Applications

Potassium,triethylboranuide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Sodium triethylborohydride solution
  • Super-Hydride® solution
  • K-Selectride® solution
  • L-Selectride® solution
  • N-Selectride® solution
  • Triisopropylsilane
  • Triethylsilane
  • Phenylsilane
  • Lithium borodeuteride
  • LS-Selectride® solution

Uniqueness

Potassium triethylborohydride is unique due to its high reactivity and selectivity in reduction reactions. Compared to similar compounds, it offers a more efficient transfer of hydride ions, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

potassium;triethylboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16B.K/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRDRDKPANBWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH-](CC)(CC)CC.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BK
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22560-21-0
Record name Potassium triethylborohydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22560-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium triethylhydroborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022560210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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